molecular formula C22H18FN3O4S B2414178 methyl 4-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate CAS No. 942004-92-4

methyl 4-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate

Cat. No.: B2414178
CAS No.: 942004-92-4
M. Wt: 439.46
InChI Key: SHONGUMZEZWPRQ-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate is a useful research compound. Its molecular formula is C22H18FN3O4S and its molecular weight is 439.46. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[[2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O4S/c1-30-21(29)13-4-8-15(9-5-13)24-20(28)16-10-11-17-18(16)25-22(31-17)26-19(27)12-2-6-14(23)7-3-12/h2-9,16H,10-11H2,1H3,(H,24,28)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHONGUMZEZWPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate is a complex organic compound that belongs to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of metabolic disorders and inflammation.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Thiazole derivatives have been shown to exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related conditions. Additionally, their ability to modulate inflammatory responses positions them as potential therapeutic agents for metabolic diseases such as Type 2 Diabetes Mellitus (T2DM) and hyperlipidemia.

Pharmacological Effects

Recent studies have highlighted the pharmacological effects of related thiazole compounds, indicating that they can ameliorate insulin sensitivity and lipid profiles in animal models. For instance, a study on a related compound demonstrated significant reductions in serum glucose levels and lipid profiles in streptozotocin-induced diabetic rats after administration over a four-week period . This suggests that this compound may exhibit similar beneficial effects.

Case Studies

  • Insulin Sensitivity Enhancement : In a study involving a thiazole derivative similar to this compound, researchers found that the compound significantly improved insulin sensitivity and reduced hyperlipidemia in diabetic rats. The histopathological examination showed a normalization of pancreatic islet morphology, indicating potential regenerative effects on pancreatic β-cells .
  • Anti-inflammatory Properties : Another study focused on the anti-inflammatory effects of thiazole derivatives found that these compounds could significantly reduce levels of pro-inflammatory cytokines in vitro and in vivo. This suggests that this compound may also exert anti-inflammatory effects through similar mechanisms .

Data Table: Biological Activity Summary

Biological Activity Effect Study Reference
Insulin SensitivityIncreased sensitivity in diabetic models
Lipid Profile ImprovementReduced triglycerides and cholesterol levels
Anti-inflammatory EffectsDecreased pro-inflammatory cytokines
Antioxidant ActivityEnhanced levels of GSH, CAT, SOD

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of reaction conditions. For example:

  • Temperature : Elevated temperatures (e.g., 80–100°C) are often required for cyclization steps involving thiazole ring formation .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency for amide bond formation .
  • Catalysts : Use of coupling agents (e.g., HATU, EDCI) improves yields in carboxamido group installation .
    Methodological Insight : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify the presence of the 4-fluorobenzamido group (e.g., aromatic protons at δ 7.2–8.1 ppm) and cyclopenta-thiazole backbone (δ 2.5–3.5 ppm for dihydro protons) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 484.12) and fragments corresponding to the thiazole ring cleavage .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopenta-dihydrothiazole moiety, if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Core Modifications : Replace the 4-fluorobenzamido group with electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OCH3_3) substituents to assess electronic effects on bioactivity .
  • Ring System Variations : Compare activity against analogs with cyclohepta-thiazole or fused thiophene systems to evaluate steric and conformational impacts .
  • Functional Group Swapping : Substitute the methyl benzoate with ethyl or tert-butyl esters to study lipophilicity-activity relationships .
    Methodological Note : Use standardized assays (e.g., enzyme inhibition, cytotoxicity) under identical conditions to ensure comparability .

Q. What strategies resolve contradictory data in biological activity studies?

  • Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays to rule off-target effects .
  • Solubility Adjustments : Address false negatives by optimizing DMSO concentrations (<0.1% v/v) or using solubilizing agents (e.g., cyclodextrins) .
  • Metabolic Stability Testing : Use liver microsome assays to identify rapid degradation pathways that may explain inconsistent in vivo/in vitro results .

Q. How can computational methods enhance understanding of this compound’s mechanism of action?

  • Molecular Docking : Predict binding modes to targets like kinases or GPCRs using software (e.g., AutoDock Vina) and validate with mutagenesis studies .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity profiles to prioritize in vivo testing .
  • Dynamic Simulations : MD simulations (e.g., GROMACS) reveal conformational flexibility of the cyclopenta-thiazole core under physiological conditions .

Safety and Handling in Research Settings

  • Toxicity Profile : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation); use PPE (gloves, lab coat) and work in a fume hood .
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste due to the fluorine substituent .

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